molecular formula C33H32F3N3O5 B11083238 1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine

1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine

Cat. No.: B11083238
M. Wt: 607.6 g/mol
InChI Key: DHAWIWDWAMRVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes methoxybenzyl, nitrophenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This step introduces acyl groups to the aromatic ring.

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution Reactions: Introduction of methoxybenzyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}tetrahydropyrimidine: Similar structure but with a different degree of hydrogenation.

    1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}pyrimidine: Lacks the hexahydro component.

Uniqueness

1,3-Bis(4-methoxybenzyl)-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}hexahydropyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H32F3N3O5

Molecular Weight

607.6 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-1,3-diazinane

InChI

InChI=1S/C33H32F3N3O5/c1-42-27-11-4-23(5-12-27)21-37-18-3-19-38(22-24-6-13-28(43-2)14-7-24)32(37)25-8-15-29(16-9-25)44-31-17-10-26(33(34,35)36)20-30(31)39(40)41/h4-17,20,32H,3,18-19,21-22H2,1-2H3

InChI Key

DHAWIWDWAMRVLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])CC5=CC=C(C=C5)OC

Origin of Product

United States

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